(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Description
Crystallographic Studies and Three-Dimensional Configuration
X-ray diffraction (XRD) remains the gold standard for resolving the three-dimensional architecture of benzo-furan derivatives. While direct crystallographic data for (3S)-7-chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is not explicitly reported in the provided sources, analogous compounds offer insights. For example, the monoclinic crystal system (space group P2₁/c) observed in 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan features unit-cell parameters a = 8.067 Å, b = 8.803 Å, c = 22.405 Å, and β = 91.62°. These metrics suggest a planar benzofuran core with substituents influencing packing efficiency.
The target compound’s fused bicyclic system likely adopts a half-chair conformation at the dihydrofuran ring, as seen in (3R)-7-chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine. The chlorine and fluorine substituents at positions 7 and 4 introduce steric and electronic perturbations, potentially altering bond angles. For instance, the C–O–C bond angle in analogous dihydrobenzo[b]furans ranges from 108° to 112°, deviating from ideal tetrahedral geometry due to ring strain.
Table 1: Comparative Crystallographic Parameters of Benzo-Furan Derivatives
Stereochemical Implications in Molecular Interactions
The (3S) configuration imposes distinct stereoelectronic effects. In copper-catalyzed cyclizations, stereoselectivity arises from π-stacking interactions between the aryl halide and catalyst, favoring the formation of the S-enantiomer in benzannulated systems. The amine group at position 3 engages in hydrogen bonding, as evidenced by the shortened N–H···O distances (~2.1 Å) in related structures.
Comparative analysis with the (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride reveals enantiomer-specific binding affinities. The S-configuration positions the amine group axially, enhancing dipole interactions with electrophilic targets. Fluorine’s electronegativity (−3.98 on the Pauling scale) further polarizes the C–F bond, creating a quadrupole moment that stabilizes π-π interactions with aromatic residues.
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3S)-7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1 |
InChI Key |
CJLUAOGMKSSWHE-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](C2=C(C=CC(=C2O1)Cl)F)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Dihydrobenzo[b]furan Core
- Cyclization of ortho-halogenated phenols or phenol derivatives : The benzo[b]furan ring is commonly formed by intramolecular cyclization of suitably substituted phenols bearing side chains that enable ring closure. This step can be catalyzed by acid or base conditions or transition metal catalysts.
- Chiral induction : To obtain the (3S) stereochemistry, chiral auxiliaries or asymmetric catalysis methods (e.g., chiral ligands in metal-catalyzed cyclization) are employed to ensure stereoselective ring closure.
Amination at the 3-Position
- Amination of the chiral center : The 3-position amine group is introduced by nucleophilic substitution or reductive amination on a suitable precursor such as a ketone or halide intermediate.
- Stereochemical retention : Methods are chosen to preserve the (3S) stereochemistry during amination, often involving mild reaction conditions and stereospecific reagents.
Purification and Characterization
- The final compound is purified by chromatographic techniques (e.g., flash chromatography, preparative HPLC).
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure, purity, and stereochemistry.
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Ortho-halogenated phenol precursor, acid/base catalyst or Pd catalyst | Formation of dihydrobenzo[b]furan core with chiral induction |
| 2 | Halogenation | Chlorination reagent (e.g., N-chlorosuccinimide), fluorination reagent (e.g., Selectfluor) | Selective 7-chloro and 4-fluoro substitution on aromatic ring |
| 3 | Amination | Ammonia or amine source, reductive amination conditions (e.g., NaBH3CN) | Introduction of amine group at 3-position with stereochemical control |
| 4 | Purification and Characterization | Chromatography, NMR, MS, chiral HPLC | Pure (3S)-7-chloro-4-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine |
- Industrial synthesis often employs continuous flow chemistry and catalytic processes to enhance yield, stereoselectivity, and reduce waste.
- Optimization focuses on scalability and cost-effectiveness while maintaining the stereochemical purity essential for biological activity.
- The presence of chloro and fluoro substituents enhances binding affinity in biological targets, making the compound valuable for drug development research.
| Parameter | Details |
|---|---|
| Molecular Formula | C8H7ClFNO |
| Molecular Weight | 187.60 g/mol |
| Core Structure | 2,3-Dihydrobenzo[b]furan |
| Stereochemistry | (3S) configuration at the 3-position |
| Key Reactions | Cyclization, selective halogenation, amination |
| Halogen Substituents | 7-Chloro, 4-Fluoro |
| Amination Method | Reductive amination or nucleophilic substitution |
| Purification Techniques | Chromatography (flash, HPLC) |
| Characterization Methods | NMR, MS, chiral HPLC |
| Industrial Scale Techniques | Continuous flow chemistry, catalytic processes |
The preparation of this compound is a complex multi-step process involving stereoselective cyclization to form the dihydrobenzo[b]furan core, regioselective halogenation, and stereospecific amination. Advances in catalytic and continuous flow methods have improved the efficiency and scalability of its synthesis. The compound’s unique substitution pattern and stereochemistry are critical for its applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using NCS or Selectfluor, and amination using ammonia or amines in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted benzo[b]furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The dihydrobenzo[b]furan scaffold is a versatile template in medicinal and synthetic chemistry. Below is a comparative analysis of (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine with key analogs:
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid
- Molecular Formula : C₈H₈BBrO₃
- Molecular Weight : 242.86 g/mol
- Substituents : Bromine at position 5, boronic acid (-B(OH)₂) at position 5.
- Key Features : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthesizing biaryl structures. In contrast, the chlorine and fluorine substituents in the target compound may enhance electrophilic reactivity or influence lipophilicity .
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
- Molecular Formula : C₉H₇BrO₂
- Molecular Weight : 227.05 g/mol
- Substituents : Bromine at position 5, carbaldehyde (-CHO) at position 6.
- Key Features: The aldehyde group provides a handle for nucleophilic additions or condensations.
3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Molecular Weight : 265.67 g/mol
- It is primarily used as a monomer in polyimide synthesis, highlighting the role of chloro-substituents in polymer chemistry. The target compound’s amine group, however, may expand its utility in peptide-like or coordination chemistry .
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₇ClFNO | 187.60 | Cl (C7), F (C4) | Amine (-NH₂) |
| 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid | C₈H₈BBrO₃ | 242.86 | Br (C5) | Boronic acid (-B(OH)₂) |
| 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | C₉H₇BrO₂ | 227.05 | Br (C5) | Aldehyde (-CHO) |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.67 | Cl (C3), phenyl group | Imide (-N-C=O) |
Notes:
Research Implications
- Bioactivity : Chlorine and fluorine substituents are common in pharmaceuticals for enhancing metabolic stability and binding affinity. The target compound’s bioactivity profile remains unexplored but merits investigation .
Biological Activity
(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine, with CAS number 1259574-34-9, is a compound belonging to the benzofuran class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies : A study demonstrated that compounds similar to this compound showed IC values in the low micromolar range against human cancer cell lines. For instance, derivatives with modifications at the benzofuran ring exhibited enhanced antiproliferative effects, suggesting that structural variations can significantly influence biological activity .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Specific studies have indicated that related benzofuran compounds can inhibit key signaling pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The antimicrobial properties of benzofurans are well-documented, with several studies indicating that this compound may possess similar activities.
Research Findings
- Antibacterial Effects : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. For example, derivatives from the benzofuran class have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Some benzofuran derivatives have also demonstrated antifungal properties in vitro, providing a basis for further exploration of this compound in treating fungal infections .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine, and how do reaction conditions affect enantiomeric purity?
- Methodological Answer : The synthesis of chiral dihydrobenzo[b]furan derivatives typically involves asymmetric catalysis or resolution. For example, chiral auxiliaries or transition-metal catalysts (e.g., palladium or rhodium complexes) can enforce stereochemical control during cyclization or amination steps . A key step is the formation of the furan ring via intramolecular cyclization of halogenated precursors under basic conditions.
- Critical Parameters :
- Temperature : Lower temperatures (0–25°C) minimize racemization.
- Catalyst : Chiral ligands like BINAP or Josiphos enhance enantioselectivity .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.
- Example Data :
| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Pd/BINAP | 78 | 92 |
| Rh/Josiphos | 85 | 89 |
- Reference : Asymmetric synthesis of analogous dihydrobenzo[b]furan derivatives is detailed in Fischer et al. (2011) .
Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the dihydrofuran ring protons (δ 3.0–4.5 ppm, multiplet) and aromatic protons influenced by chloro/fluoro substituents (δ 6.8–7.5 ppm).
- ¹³C NMR : The amine-bearing carbon (C3) appears at ~50 ppm, while the furan oxygen affects adjacent carbons (C2/C4: ~70–80 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 230.0445 (C₉H₈ClFNO⁺).
- X-ray Crystallography : Essential for confirming the (3S) stereochemistry, as seen in related dihydrobenzo[b]furan-3-ylamine structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell lines, protein targets, solvent effects). To address this:
- Standardize Assay Conditions : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and validate target engagement via orthogonal methods (e.g., SPR, ITC).
- Control for Metabolites : Test stability in assay buffers (e.g., pH 7.4, 37°C) to rule out degradation artifacts .
- Case Study : A thrombin inhibitor analog showed IC₅₀ variability (3.85–15 µM) due to differences in enzyme sources; harmonizing reagents resolved the issue .
Q. What strategies are effective in optimizing the compound's pharmacokinetic properties while maintaining target affinity?
- Methodological Answer :
- Structural Modifications :
- Introduce hydrophilic groups (e.g., morpholine, piperazine) to improve solubility without disrupting the dihydrofuran core .
- Fluorine atoms enhance metabolic stability; position 4-fluoro in the aromatic ring reduces CYP450-mediated oxidation .
- In Silico Modeling : Use molecular dynamics to predict LogP and plasma protein binding. For example:
| Derivative | LogP | Plasma Protein Binding (%) |
|---|---|---|
| Parent Compound | 2.1 | 85 |
| 4-Morpholine | 1.8 | 72 |
- Reference : Analogous optimizations are discussed in Boyle et al. (1986) for dihydrobenzo[b]furan analgesics .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies may conflict due to impurities or storage protocols. Recommended steps:
- Accelerated Degradation Studies : Conduct stress testing (40°C/75% RH, 1 week) with HPLC monitoring.
- Impurity Profiling : Identify degradation products (e.g., hydrolyzed furan rings) via LC-MS .
- Example Findings :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, dry | <5 | None |
| 40°C, 75% RH | 22 | 7-Chloro-4-fluoroaniline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
